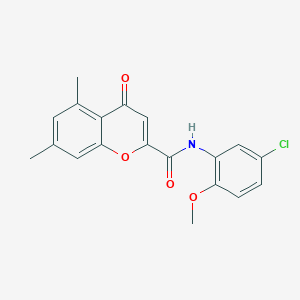
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with various functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The 5-chloro-2-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a chloro-substituted phenol reacts with a methoxy-substituted benzene derivative.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the chromene with an amine, typically under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Chlor-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromen-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Modulator biologischer Pfade.
Medizin: Erforscht auf seine pharmakologischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Farbstoffen oder Polymeren eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N-(5-Chlor-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromen-2-carboxamid seine Wirkung entfaltet, beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so den Zugang zum Substrat und die anschließende katalytische Aktivität blockiert. Zu den beteiligten Wegen können die Hemmung von Kinasen oder anderen regulatorischen Proteinen gehören, was zu veränderten Zellfunktionen führt.
Wirkmechanismus
The mechanism by which N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of kinases or other regulatory proteins, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(5-Chlor-2-hydroxyphenyl)-acetamid: Ähnlich in der Struktur, aber mit einer Hydroxygruppe anstelle einer Methoxygruppe.
N-(5-Chlor-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamid: Enthält eine zusätzliche Methoxyphenylgruppe.
4-(Methylthio)phenyl N-(5-Chlor-2-methoxyphenyl)carbamat: Weist eine Methylthiogruppe und eine Carbamateinheit auf.
Einzigartigkeit
N-(5-Chlor-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromen-2-carboxamid ist aufgrund seines spezifischen Substitutionsschemas am Chromen-Kern einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschungsanwendungen, bei denen spezifische Wechselwirkungen und Wirkungen gewünscht sind.
Eigenschaften
Molekularformel |
C19H16ClNO4 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO4/c1-10-6-11(2)18-14(22)9-17(25-16(18)7-10)19(23)21-13-8-12(20)4-5-15(13)24-3/h4-9H,1-3H3,(H,21,23) |
InChI-Schlüssel |
DDLXTWLKHGJTPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


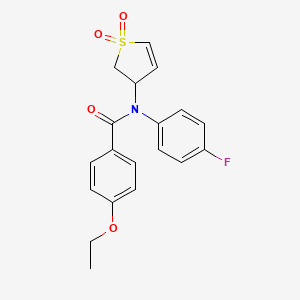
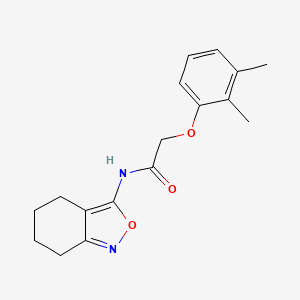
![7-(3,4-dimethylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11413356.png)
![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413361.png)
![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11413364.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11413381.png)
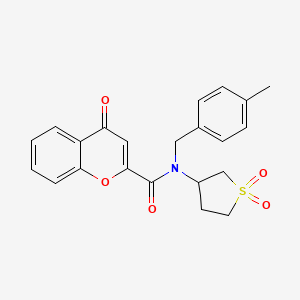
![4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11413397.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11413402.png)
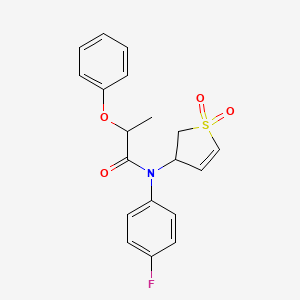
![3-(furan-2-ylmethyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413423.png)
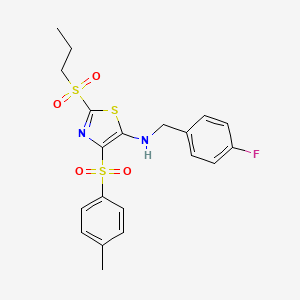
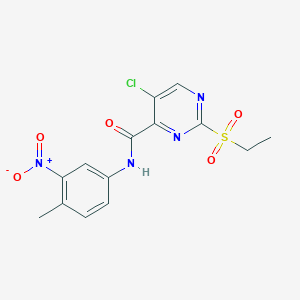
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413432.png)
